molecular formula C11H16O2 B1369411 3-(4-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 64506-21-4

3-(4-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No. B1369411
CAS RN: 64506-21-4
M. Wt: 180.24 g/mol
InChI Key: ZCPSKKFTJPQADI-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)-2-methylpropan-1-ol” is an organic compound. It is a phenol with a methoxy group in the para position .

Scientific Research Applications

Anticancer Research

The compound has been studied for its potential in anticancer drug discovery . Its analogs, particularly chalcone derivatives, have shown potent cytotoxic activity against cancer cell lines like MCF-7, indicating its promise as a candidate for anticancer agents .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various hybrid compounds. For instance, it has been used to create chalcone-salicylate hybrids, which are of interest due to their biological activities .

Computational Chemistry

The compound’s structure and activity have been explored through computational approaches like molecular docking and MD simulation. These studies help predict its interaction with biological targets, such as estrogen receptors, which is crucial for drug design .

Antioxidant Properties

Derivatives of this compound, such as ether and ester trans-ferulic acid derivatives, have exhibited antioxidant effects . This property is significant for developing treatments against oxidative stress-related diseases.

Corrosion Inhibition

Some studies suggest that derivatives of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol could be effective as corrosion inhibitors. This application is valuable in industrial settings to protect metals from corrosion.

Synthetic Chemistry

The compound and its derivatives have been used in synthetic chemistry for selective hydrolysis reactions. This application is particularly useful in the selective removal of ester groups under controlled conditions.

Mechanism of Action

Target of Action

The compound “3-(4-Methoxyphenyl)-2-methylpropan-1-ol” is a synthetic derivative that has been found to target the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

The compound interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in pro-inflammatory responses

Biochemical Pathways

The compound affects the STAT3 signaling pathway . By inhibiting the activation of STAT3, it disrupts the downstream signaling events that lead to pro-inflammatory responses . This can have a significant impact on diseases where inflammation plays a key role, such as Rheumatoid Arthritis .

Pharmacokinetics

Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution

Result of Action

The primary result of the compound’s action is the inhibition of pro-inflammatory responses . This is achieved by inhibiting the activation of STAT3 and disrupting its downstream signaling . This can lead to a reduction in the symptoms of diseases characterized by inflammation, such as Rheumatoid Arthritis .

Action Environment

The action of “3-(4-Methoxyphenyl)-2-methylpropan-1-ol” can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPSKKFTJPQADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300787
Record name 4-Methoxy-β-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2-methylpropan-1-ol

CAS RN

64506-21-4
Record name 4-Methoxy-β-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64506-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-β-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, 4-methoxy-β-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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